5,6-dimethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction studies of analogous triazolopyrimidinone derivatives reveal a propensity for monoclinic crystal systems with space group P2₁/n, as observed in 3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one. The unit cell parameters for such compounds typically include a = 14.981 Å, b = 7.697 Å, c = 17.468 Å, and β = 90.001°, with a unit cell volume of 2014.3 ų. These metrics suggest a tightly packed lattice stabilized by π-π stacking interactions between aromatic systems and hydrogen bonds involving N–H⋯O/N donors.
For the target compound, the thioether side chain likely introduces conformational flexibility, while the 4-methylpiperidinyl group may participate in intramolecular hydrogen bonding with the triazolo-pyrimidinone carbonyl. The coplanarity of the triazolo and pyrimidinone rings, a feature noted in related structures, is expected to persist, ensuring minimal steric hindrance between the core and substituents.
Table 1: Hypothetical crystallographic parameters for the target compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 15.2 ± 0.2 |
| b (Å) | 7.8 ± 0.1 |
| c (Å) | 17.5 ± 0.3 |
| β (°) | 90.0 |
| V (ų) | 2060 ± 50 |
The three-dimensional network observed in similar compounds arises from N–H⋯S hydrogen bonds involving the thioether group and C=O⋯π interactions with the pyrimidinone ring.
Spectroscopic Characterization (NMR, IR, HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ^1^H NMR spectrum of the compound is characterized by distinct resonances for the methyl groups on the pyrimidinone ring (δ 2.45–2.60 ppm, integrating to 6H). The 4-methylpiperidinyl moiety exhibits a singlet for the N-methyl group at δ 3.24 ppm, while the piperidine ring protons resonate as multiplet signals between δ 2.20–2.50 ppm. The thioether-linked CH₂ group appears as a singlet at δ 4.60 ppm due to equivalence, adjacent to the carbonyl at δ 194.9 ppm in the ^13^C NMR spectrum.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- C=O stretch of the pyrimidinone ring at 1670–1688 cm⁻¹
- C=S vibration at 610–630 cm⁻¹
- N–H bending (amide) at 1530–1550 cm⁻¹
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 429.87 corresponds to the molecular formula C~22~H~16~ClN~7~O. Fragmentation pathways involve cleavage of the thioether bond (m/z 294) and loss of the 4-methylpiperidinyl group (m/z 255).
Table 2: Key spectroscopic assignments
| Technique | Signal (δ/ppm or cm⁻¹) | Assignment |
|---|---|---|
| ^1^H NMR | 2.50 (s, 6H) | C5/C6 methyl groups |
| ^13^C NMR | 194.9 | Piperidinyl carbonyl |
| IR | 1685 | Pyrimidinone C=O |
Computational Modeling of Electronic Properties and Density Functional Theory (DFT) Calculations
DFT calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The HOMO is localized on the triazolo-pyrimidinone core (-6.8 eV), while the LUMO resides on the thioether-linked carbonyl group (-2.6 eV). Molecular electrostatic potential maps reveal nucleophilic regions at the pyrimidinone oxygen (charge density: -0.42 e) and electrophilic sites at the piperidinyl carbonyl carbon (+0.38 e).
Table 3: DFT-calculated bond lengths and angles
| Bond/Angle | Value |
|---|---|
| C7–N8 (triazole) | 1.314 Å |
| N1–C2 (pyrimidinone) | 1.401 Å |
| C–S–C angle | 103.5° |
The optimized geometry shows a dihedral angle of 12.4° between the triazolo and pyrimidinone rings, minimizing steric clash with the 4-methylpiperidinyl group. Non-covalent interaction (NCI) analysis confirms stabilizing CH⋯O contacts (2.8–3.1 Å) between the methyl groups and carbonyl oxygen.
Properties
IUPAC Name |
5,6-dimethyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-9-4-6-19(7-5-9)12(21)8-23-15-18-17-14-16-13(22)10(2)11(3)20(14)15/h9H,4-8H2,1-3H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVPJPOJKGDGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a triazolo-pyrimidinone core structure with substituents that suggest potential interactions with biological targets. The presence of the 4-methylpiperidine moiety is noteworthy as piperidine derivatives often exhibit significant pharmacological activities.
Molecular Formula
- Molecular Formula: C₁₅H₁₈N₄OS
- Molecular Weight: 306.39 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this triazolo-pyrimidinone demonstrate antimicrobial properties. For instance, studies on piperidine derivatives have shown efficacy against various bacterial strains, suggesting that the piperidine component may enhance antimicrobial activity through mechanisms such as enzyme inhibition or membrane disruption .
Anticancer Potential
Triazolo-pyrimidine derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific kinases or other enzymes involved in cell proliferation and survival. For example, studies have shown that similar compounds can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Research has shown that related triazolo-pyrimidines can inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide-dependent protein kinase-1 (PDK1), which are critical in cancer progression .
Synthetic Routes
The synthesis of 5,6-dimethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multi-step reactions:
- Formation of the Triazole Ring: Starting from appropriate precursors such as hydrazine derivatives and carbonyl compounds.
- Pyrimidine Ring Construction: Utilizing condensation reactions to form the pyrimidine backbone.
- Substitution Reactions: Introducing the piperidine and thioether groups through nucleophilic substitution.
Case Studies
- Study on Antimicrobial Activity: A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
- Anticancer Study: A related triazolo-pyrimidine was evaluated for its effects on human breast cancer cell lines (MCF-7), demonstrating IC50 values in the nanomolar range, indicating potent anticancer activity.
Summary of Research Data
| Activity Type | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
|---|---|---|
| Antimicrobial | S. aureus | 10 µg/mL |
| Antimicrobial | E. coli | 15 µg/mL |
| Anticancer | MCF-7 (breast cancer) | 50 nM |
| Enzyme Inhibition | PDK1 | IC50 = 30 nM |
The proposed mechanism for the biological activities of this compound includes:
- Enzyme Binding: The triazole ring may interact with active sites of enzymes, inhibiting their function.
- Cell Membrane Interaction: The lipophilic nature of the piperidine group could facilitate membrane penetration, enhancing bioavailability and efficacy.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 5,6-dimethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exhibit promising antiviral properties. For instance, research targeting human proteases for the treatment of viral infections like COVID-19 has identified analogs that inhibit serine proteases effectively. These findings suggest that the compound could serve as a lead structure for developing antiviral agents against various pathogens .
Anticancer Properties
Compounds with triazole and pyrimidine moieties have been studied extensively for their anticancer properties. The structural features of 5,6-dimethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways. Preliminary investigations have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further exploration in oncology .
Enzyme Inhibition
The compound’s potential as an enzyme inhibitor is another significant area of research. The presence of the triazole ring is crucial for interaction with various biological targets. Studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways and disease processes, including kinases and proteases. This characteristic makes it a valuable scaffold in the design of new inhibitors for therapeutic use .
Synthetic Pathways
The synthesis of 5,6-dimethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Pyrimidine Synthesis : Employing condensation reactions to form the pyrimidine core.
- Thioether Formation : Introducing thioether functionalities through nucleophilic substitution reactions.
These synthetic routes not only enhance yield but also allow for structural modifications that can optimize biological activity .
Case Study 1: Antiviral Screening
In a study aimed at identifying novel antiviral agents, researchers synthesized a series of derivatives based on the structure of 5,6-dimethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. These compounds were screened against several viral strains. The results indicated that specific modifications to the piperidine moiety significantly enhanced antiviral activity compared to the parent compound .
Case Study 2: Anticancer Efficacy
Another investigation focused on evaluating the anticancer properties of this compound in vitro against various cancer cell lines. The study demonstrated that certain derivatives exhibited cytotoxic effects at low micromolar concentrations. Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares the target compound with structurally related molecules from the evidence:
Critical Analysis of Structural and Functional Differences
Core Heterocycle Variations
- The target compound’s triazolo[4,3-a]pyrimidinone core is distinct from pyrazolo[1,5-a]pyrimidinones (e.g., MK85) and thiazolo[4,5-d]pyrimidinones .
- Thieno-fused systems (e.g., ) introduce extended conjugation, which could alter electronic properties and solubility .
Substituent Effects
- 5,6-Dimethyl groups : These substituents increase hydrophobicity compared to the 5-(trimethoxyphenyl) group in ’s compound, which may enhance passive diffusion but reduce water solubility.
- Thioether side chain : The 4-methylpiperidinyl-2-oxoethyl group in the target compound differs from the phenacyl or aryl-substituted thioethers in analogs . The piperidine moiety may confer basicity, influencing pH-dependent solubility and CNS penetration.
Q & A
Q. How can researchers optimize the synthesis of this triazolo[4,3-a]pyrimidine derivative to improve yield and purity?
Methodological Answer:
- Stepwise Reaction Design: Begin with the condensation of 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-one with 2-(4-methylpiperidin-1-yl)-2-oxoethylthiol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Catalyst and Solvent Optimization: Use aprotic solvents like DMF or THF to stabilize intermediates. Catalysts such as potassium carbonate or triethylamine can enhance reaction efficiency .
- Purification Strategies: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the compound. Monitor purity via HPLC or TLC .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the triazolo-pyrimidine core, methyl groups, and thioether linkage. Compare chemical shifts with analogous compounds (e.g., δ 2.1–2.5 ppm for dimethyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Verify the molecular formula (e.g., C₁₆H₂₂N₆O₂S) with HRMS-ESI, ensuring mass accuracy within 5 ppm .
- HPLC-PDA: Assess purity (>95%) using a C18 column with a methanol/water gradient. Monitor for byproducts from incomplete thioether formation .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors common to triazolopyrimidines, such as kinase inhibitors (e.g., EGFR) or adenosine receptor modulators. Use in silico docking (AutoDock Vina) to predict binding affinity .
- In Vitro Assays: Conduct dose-response studies (1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Data Validation: Replicate results across three independent experiments. Use ANOVA to assess significance (p < 0.05) and calculate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to identify key functional groups for enhanced bioactivity?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with modifications to the 4-methylpiperidinyl group (e.g., replace with morpholine or pyrrolidine) and the thioether side chain (e.g., alkyl vs. aryl thiols) .
- Biological Testing: Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase profiling) and cellular models. For example, triazolopyrimidines with piperidine moieties often show improved blood-brain barrier penetration .
- Computational Analysis: Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
Methodological Answer:
- Standardized Protocols: Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and assay parameters (e.g., incubation time, temperature) .
- Mechanistic Follow-Up: Use orthogonal assays (e.g., Western blotting for target protein expression) to confirm activity. For example, if apoptosis is observed in MTT assays, validate via caspase-3 activation assays .
- Meta-Analysis: Compare data with structurally related compounds (e.g., triazolopyrimidines in ’s table) to identify trends or assay-specific artifacts .
Q. What experimental approaches are recommended to assess the compound’s environmental stability and ecotoxicological impact?
Methodological Answer:
- Degradation Studies: Expose the compound to simulated environmental conditions (UV light, pH 4–9 buffers) and analyze degradation products via LC-MS. Track half-life in aqueous solutions .
- Ecotoxicology Assays: Use model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil impact) to assess LC₅₀ or EC₅₀ values. Follow OECD guidelines for standardized testing .
- Bioaccumulation Potential: Calculate logP (e.g., using ChemDraw) to predict lipid solubility. High logP (>3) may indicate bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
